Acrylate
Overview
Description
Acrylates, also known as prop-2-enoates, are the salts, esters, and conjugate bases of acrylic acid. The acrylate ion is represented by the formula CH₂=CHCO₂⁻. Acrylates are characterized by the presence of vinyl groups, which are two carbon atoms double-bonded to each other and directly attached to the carbonyl carbon of the ester group. This bifunctional nature makes acrylates highly versatile, as the vinyl group is susceptible to polymerization, while the carboxylate group can participate in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
Acrylates are typically synthesized by esterification of acrylic acid with the corresponding alcohol in the presence of a catalyst. For lower alcohols such as methanol and ethanol, the reaction is carried out at temperatures between 100°C and 120°C using acidic heterogeneous catalysts like cation exchangers. For higher alcohols such as n-butanol and 2-ethylhexanol, sulfuric acid is used as a homogeneous catalyst .
Industrial Production Methods
Industrial production of acrylates involves the same esterification process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process may also involve purification steps such as distillation to remove unreacted starting materials and by-products .
Chemical Reactions Analysis
Types of Reactions
Acrylates undergo various types of chemical reactions, including:
Polymerization: Acrylates readily polymerize to form polyacrylates.
Michael Addition: Acrylates act as Michael acceptors in reactions with nucleophiles, leading to the formation of β-substituted acrylates.
Transesterification: Acrylates can undergo transesterification reactions with other alcohols to form different acrylate esters.
Common Reagents and Conditions
Polymerization: Initiated by free radicals, often using initiators like benzoyl peroxide or azobisisobutyronitrile (AIBN) under controlled temperature conditions.
Michael Addition: Typically involves nucleophiles such as amines or thiols under mild conditions.
Transesterification: Catalyzed by acids or bases, often carried out at elevated temperatures.
Major Products
Polyacrylates: Formed through polymerization, used in various applications such as adhesives, coatings, and superabsorbent materials.
β-Substituted Acrylates: Formed through Michael addition, used as intermediates in organic synthesis.
Different this compound Esters: Formed through transesterification, used in the production of specialty chemicals.
Scientific Research Applications
Acrylates have a wide range of applications in scientific research and industry:
Chemistry: Used as monomers for the synthesis of polymers and copolymers with diverse properties.
Biology: Acrylate-based hydrogels are used in tissue engineering and as scaffolds for cell culture.
Medicine: Acrylates are used in the production of medical devices such as contact lenses and bone cements.
Mechanism of Action
The mechanism of action of acrylates involves their ability to polymerize and form cross-linked networks. This is primarily due to the presence of the vinyl group, which undergoes free radical polymerization. The carboxylate group can also participate in various chemical reactions, enhancing the functionality of the resulting polymers .
Comparison with Similar Compounds
Acrylates are closely related to methacrylates and cyanoacrylates:
Methacrylates: Differ from acrylates by having a methyl group attached to the carbonyl carbon.
Cyanoacrylates: Contain a nitrile group instead of a hydrogen atom on the vinyl group.
Similar Compounds
Methacrylates: Methyl methacrylate, ethyl meththis compound.
Cyanoacrylates: Ethyl cyanothis compound, methyl cyanothis compound.
Acrylates stand out due to their bifunctional nature, allowing for a wide range of chemical modifications and applications.
Biological Activity
Acrylate compounds, including acrylic acid and its derivatives, have garnered significant attention due to their diverse biological activities. This article explores the biological roles of acrylates, focusing on their cytotoxicity, antimicrobial properties, and potential applications in cancer therapy.
Overview of this compound Compounds
Acrylates are esters derived from acrylic acid, characterized by the presence of a vinyl group. They are widely used in various industrial applications, but their biological activities have become a focal point in recent research.
1. Anticancer Properties
This compound derivatives have shown promising anticancer effects through several mechanisms:
- Induction of Apoptosis : Compounds such as acrylic acid derivatives have been found to induce apoptotic cell death in cancer cells. For example, the sodium salt of acrylic acid has demonstrated significant decreases in viable Ehrlich Ascites Carcinoma (EAC) cell counts and volumes, leading to increased life span in treated mice .
- Tubulin Inhibition : this compound-based compounds exhibit superior capacity to inhibit tubulin polymerization compared to conventional chemotherapeutics like combretastatin A-4 (CA-4). This inhibition disrupts microtubule dynamics, crucial for cancer cell proliferation .
- Cell Cycle Arrest : Acrylic acid derivatives have been shown to cause G2/M phase arrest in MDA-MB-231 breast cancer cells, effectively halting cell division and growth .
2. Antimicrobial Activity
Acrylates also exhibit antimicrobial properties:
- Inhibition of Pathogenic Bacteria : Research indicates that acrylates can prevent the colonization of pathogenic bacteria in marine environments. For instance, this compound produced from dimethylsulfoniopropionate (DMSP) has been linked to antimicrobial functions in coral reefs, suggesting a protective role against microbial infections .
- Microbial Consumption : Studies have shown that this compound is readily consumed by marine microbes, indicating its role in the microbial food web and potential implications for nutrient cycling in aquatic ecosystems .
3. Neuroprotective Effects
Certain this compound derivatives have been synthesized as inhibitors of choline acetyltransferase (ChAc), an enzyme involved in neurotransmitter synthesis:
- Mechanism of Action : N,N-Dimethylaminoethyl this compound (acryl-DMA) has been shown to penetrate biological membranes effectively and inhibit ChAc with reversible kinetics. This inhibition suggests potential applications for neuroprotection and treatment of neurodegenerative diseases .
Case Study 1: Acrylic Acid Derivative 4b
Acrylic acid derivative 4b was subjected to various tests to evaluate its anticancer efficacy:
- In Vivo Studies : In mice bearing EAC tumors, treatment with 4b at a dose of 20 mg/kg resulted in a dramatic reduction of EAC cell counts from approximately 358 million to 39 million after treatment. The study highlighted the compound's potential as a therapeutic agent against ascitic tumors .
- Apoptosis Induction : Flow cytometry analysis revealed that treatment with compound 4b significantly increased both early and late apoptosis rates in MDA-MB-231 cells compared to untreated controls .
Case Study 2: this compound Consumption by Marine Microbes
Research conducted in the Gulf of Mexico indicated that this compound is consumed by heterotrophic bacteria at rates between 0.07 and 1.8 nM d. This study emphasized the ecological significance of acrylates in marine nutrient cycles and their relatively slow turnover compared to other organic compounds like DMSP .
Data Summary
Properties
IUPAC Name |
prop-2-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4O2/c1-2-3(4)5/h2H,1H2,(H,4,5)/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIXOWILDQLNWCW-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3O2- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90145858 | |
Record name | 2-Propenoic acid, ion(1-) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90145858 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
71.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10344-93-1 | |
Record name | Acrylate anion | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10344-93-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Propenoic acid, ion(1-) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010344931 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Propenoic acid, ion(1-) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90145858 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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